

## The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent

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|----------------------|---------------|-----------|
| Compound Name:       | CREKA peptide |           |
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Sequence: Cys-Arg-Glu-Lys-Ala (CREKA)

This technical guide provides an in-depth overview of the **CREKA peptide**, a linear pentapeptide with significant potential in targeted drug delivery and molecular imaging. Discovered through in vivo phage display, CREKA exhibits a high binding affinity for fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1] This targeted binding capability makes CREKA an invaluable tool for researchers and drug development professionals seeking to enhance the efficacy and reduce the side effects of therapeutic and diagnostic agents.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies involving the **CREKA peptide**, highlighting its efficacy in targeted delivery and imaging applications.

Table 1: In Vitro Binding and Cellular Uptake



| Parameter               | System   | Result   | Reference |
|-------------------------|--|--|-----------|
| Fibrin Binding Affinity | CREKA-conjugated PEG nanoparticles   | Up to 94% increase in fibrin binding ability compared to non-targeted nanoparticles.         | [2][3]    |
| Cellular Uptake         | CREKA-conjugated<br>liposomal doxorubicin<br>in 4T1 breast cancer<br>cells | Nearly fourfold increase in cellular uptake compared to non-targeted liposomes.              | [1]       |
| Cellular Uptake         | CREKA-functionalized<br>PEG nanoparticles in<br>HeLa cells                 | Markedly higher cellular uptake compared to non- targeted or IKVAV- functionalized controls. | [4]       |
| Binding to Fibrin Clots | 18F-NOTA-CREKA   | 69.31% ± 6.82% binding percentage.   | [5]       |

Table 2: In Vivo Targeting and Therapeutic Efficacy



| Parameter                    | Animal Model  | Result   | Reference |
|------------------------------|---|--|-----------|
| Tumor Accumulation           | IR783-labeled<br>CMWNTs-PEG with<br>NIR illumination      | Approximately 6.4-fold higher accumulation in tumor tissues compared to the control group.   | [6]       |
| Tumor Accumulation           | UMFNP-CREKA-<br>Cy5.5                                     | 6.8-fold higher fluorescent-positive spots in the tumor compared to CREKA-Cy5.5.   | [2]       |
| Tumor Volume<br>Reduction    | DPC@ICD-Gd-Tic<br>treatment in 4T1<br>breast cancer model | Approximately 70% reduction in primary tumor volume.   | [1]       |
| Lung Metastases<br>Reduction | DPC@ICD-Gd-Tic<br>treatment in 4T1<br>breast cancer model | Approximately 90% reduction in the number of lung metastases.  | [1]       |
| Cardiac Accumulation         | CREKA-Mesenchymal<br>Stem Cells (MSCs)                    | 2.6-fold and 2.3-fold<br>higher binding to fibrin<br>under static and flow<br>conditions,<br>respectively,<br>compared to non-<br>targeted MSCs. | [1]       |
| Micrometastases<br>Detection | CREKA-Tris(Gd-<br>DOTA)3 MRI<br>nanoprobe                 | Able to detect<br>micrometastases as<br>small as 0.5 mm.   | [2]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving the **CREKA peptide**.



## Conjugation of CREKA Peptide to Iron Oxide Nanoparticles

This protocol describes the covalent attachment of the **CREKA peptide** to amine-functionalized iron oxide nanoparticles (IONPs) using a heterobifunctional crosslinker.

#### Materials:

- Amine-functionalized, crosslinked dextran-coated IONPs
- Phosphate-buffered saline (PBS), pH 7.4
- N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar amine-to-sulfhydryl crosslinker
- Dimethyl sulfoxide (DMSO)
- CREKA peptide (Cys-Arg-Glu-Lys-Ala)
- Ultrafiltration columns

- Nanoparticle Preparation: Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL.
- Crosslinker Activation: Dissolve the AMAS crosslinker in DMSO and add it to the nanoparticle suspension at a ratio of 2.5 mg of AMAS per 2 mg of Fe. Vortex the mixture immediately.
- Reaction with Crosslinker: Allow the reaction to proceed for 40 minutes at room temperature
  with gentle agitation. This step conjugates the N-hydroxysuccinimide (NHS) ester of the
  crosslinker to the primary amines on the nanoparticle surface.
- Purification: Wash the nanoparticles with PBS using ultrafiltration columns to remove excess, unreacted crosslinker.
- Peptide Conjugation: Add the CREKA peptide to the activated nanoparticle suspension. The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide group of the



crosslinker. A typical ratio is 25 mg of CREKA per 4 mg of Fe.

- Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.
- Final Purification: Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove any unconjugated peptide.
- Characterization: Characterize the resulting CREKA-IONPs for size, stability, and peptide conjugation efficiency.

## **In Vitro Fibrin-Binding Assay**

This assay quantifies the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

#### Materials:

- Fibrinogen solution (2 mg/mL in 0.9% NaCl)
- Thrombin solution (2.5 U/mL in 0.9% NaCl)
- Fluorescently labeled CREKA-conjugated nanoparticles
- Fluorescently labeled control nanoparticles (without CREKA)
- 96-well plate
- Incubator shaker
- Fluorescence plate reader

- Fibrin Clot Formation: In a 96-well plate, add 75 μL of the fibrinogen solution to each well.
- Add 30 μL of the thrombin solution to each well containing fibrinogen.
- Incubate the plate on an incubator shaker at 37°C for 5 minutes.
- Continue incubation at 37°C for 4 hours to allow for complete gel formation.



- Binding Reaction: Add the fluorescently labeled CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
- Incubate for a defined period (e.g., 1 hour) at 37°C.
- Washing: Gently wash the wells with PBS to remove unbound nanoparticles.
- Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.
- Analysis: Compare the fluorescence intensity of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the specific binding affinity.[7]

## **In Vivo Tumor Imaging Protocol**

This protocol outlines the general steps for imaging the accumulation of CREKA-conjugated imaging agents in a tumor-bearing mouse model.[6]

#### Materials:

- Tumor-bearing mice (e.g., 4T1-GFP-Luc2 breast cancer model)
- CREKA-conjugated imaging agent (e.g., CREKA-Cy5.0)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., Maestro FLEX In Vivo Imaging System)

- Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
- Agent Administration: Intravenously inject the CREKA-conjugated imaging agent at a predetermined dose (e.g., 0.3 μmol/kg for CREKA-Cy5.0).
- Incubation Period: Allow the imaging agent to circulate and accumulate at the target site for a specific duration (e.g., 4 hours).



- Imaging: Place the anesthetized mouse in the in vivo imaging system and acquire images at the appropriate excitation and emission wavelengths for the fluorescent label.
- Ex Vivo Analysis (Optional): After in vivo imaging, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the agent.
- Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

## **Cytotoxicity Assay for CREKA-Nanoparticles**

This protocol describes a method to assess the cytotoxicity of CREKA-conjugated nanoparticles on a cancer cell line.

#### Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- CREKA-conjugated nanoparticles (with and without a cytotoxic drug like doxorubicin)
- Control nanoparticles
- 96-well cell culture plates
- MTT or similar cell viability assay kit
- Plate reader

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of CREKA-conjugated nanoparticles, control nanoparticles, and free cytotoxic drug. Include untreated cells as a control.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).



- Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). This typically involves adding the assay reagent to the wells and incubating for a few hours.
- Measurement: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent cytotoxicity.[8][9]

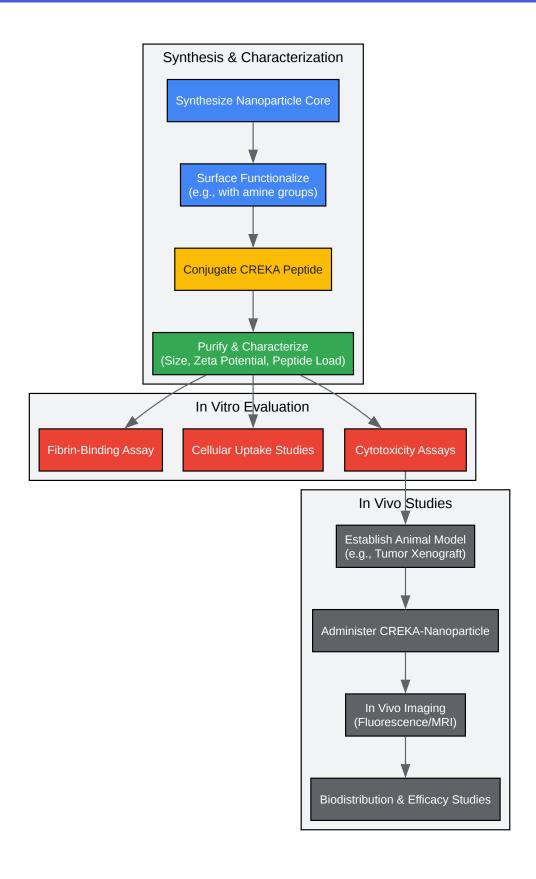
# **Signaling Pathway and Experimental Workflow Diagrams**

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by CREKA-based therapies and a typical experimental workflow.









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